(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S3/c1-22(2)33(28,29)14-7-5-13(6-8-14)19(25)21-20-23(12-18(24)30-3)16-10-9-15(32(4,26)27)11-17(16)31-20/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUECVDOKNFSHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three classes of structurally related molecules:
1,2,4-Triazole derivatives (e.g., compounds [7–9] from ).
Sulfonylurea herbicides (e.g., metsulfuron methyl, ethametsulfuron methyl from ).
Hydrazinecarbothioamides (e.g., compounds [4–6] from ).
Table 1: Key Structural Differences and Similarities
Tautomerism and Stability
- The target compound’s Z-imino configuration may influence its tautomeric equilibrium, akin to the thione-thiol tautomerism observed in 1,2,4-triazoles [7–9]. However, the benzo[d]thiazole core lacks the thiol tautomer option, ensuring greater stability under physiological conditions .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate, and which spectroscopic methods are critical for confirming its structure?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzothiazole core via cyclization of aminothiophenol derivatives with carboxylic acids (e.g., 4-(N,N-dimethylsulfamoyl)benzoic acid) under controlled pH and temperature .
- Step 2: Introduction of the methylsulfonyl group via oxidation or substitution reactions, often using hydrogen peroxide or methanesulfonyl chloride .
- Step 3: Esterification with methyl 2-chloroacetate to finalize the structure .
Critical Characterization Techniques:
- NMR Spectroscopy: To confirm stereochemistry (Z-configuration) and functional group integrity, particularly the imino and sulfonamide groups .
- Mass Spectrometry (MS): For molecular weight verification (C₁₉H₂₀N₄O₇S₃, MW 512.57 g/mol) and purity assessment .
- HPLC: To ensure >95% purity, especially for biological testing .
Q. What functional groups in this compound contribute to its potential pharmacological activity, and how are they typically assessed in vitro?
Answer: Key functional groups include:
- Benzothiazole Core: Implicated in intercalation with DNA or enzyme inhibition, common in anticancer agents .
- Sulfonamide Group (-SO₂NMe₂): Enhances binding to biological targets (e.g., carbonic anhydrase) and improves solubility .
- Methylsulfonyl (-SO₂Me): Stabilizes the molecule and modulates electron-withdrawing effects, impacting reactivity .
In Vitro Assessment:
- Enzyme Inhibition Assays: Test against targets like kinases or proteases using fluorogenic substrates .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Solubility Studies: Use of PBS or DMSO solutions to determine bioavailability thresholds .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during multi-step synthesis?
Answer: Optimization Strategies:
- Temperature Control: Maintain <60°C during imino bond formation to prevent Z→E isomerization .
- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) for esterification to reduce side-product formation .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency, while THF enhances cyclization .
- Flow Chemistry: Implement continuous flow reactors for precise mixing and reduced reaction times (e.g., 30% yield improvement in benzothiazole core synthesis) .
Purity Enhancement:
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving benzothiazole derivatives?
Answer: Analytical Approaches:
- Dose-Response Reproducibility: Conduct assays in triplicate with standardized protocols to address variability in IC₅₀ values .
- Metabolic Stability Testing: Use liver microsomes to identify degradation products that may skew activity results .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to verify binding modes across different protein conformations .
Case Study Example:
A 2023 study reported conflicting antimicrobial results for a similar compound. Re-analysis using isothermal titration calorimetry (ITC) revealed that buffer composition (e.g., Tris vs. HEPES) altered binding affinity by 40%, explaining discrepancies .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
Answer: Computational Workflow:
QSAR Modeling: Correlate structural features (e.g., sulfonamide substituents) with activity data to predict optimal modifications .
Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to identify stable binding poses and key residues (e.g., Lys101 in carbonic anhydrase) .
ADMET Prediction: Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .
Example:
A 2024 study redesigned the methylsulfonyl group to a trifluoromethyl variant, improving IC₅₀ against EGFR kinase by 15-fold via enhanced hydrophobic interactions .
Q. What experimental designs are critical for elucidating the mechanism of action of this compound in neuroprotective studies?
Answer: Key Experiments:
- ROS Scavenging Assays: Measure reduction in reactive oxygen species (ROS) using DCFH-DA in neuronal cell lines (e.g., SH-SY5Y) .
- Calcium Imaging: Track intracellular Ca²⁺ flux via Fluo-4 AM to assess NMDA receptor modulation .
- Western Blotting: Quantify expression of apoptotic markers (e.g., Bcl-2, Bax) under oxidative stress conditions .
Contradiction Resolution:
A 2025 study found conflicting data on apoptosis induction. Further RNA-seq analysis revealed dual pro-survival (via PI3K/Akt) and pro-apoptotic (via caspase-3) pathways, dependent on concentration thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
